molecular formula C5H8N2 B1278767 (1H-Pyrrol-2-YL)methanamine CAS No. 64608-72-6

(1H-Pyrrol-2-YL)methanamine

Cat. No. B1278767
CAS RN: 64608-72-6
M. Wt: 96.13 g/mol
InChI Key: YXMWGHKZTMANIJ-UHFFFAOYSA-N
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Description

The research on derivatives of (1H-Pyrrol-2-YL)methanamine has led to the development of various compounds with significant pharmacological potential. For instance, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as biased agonists of serotonin 5-HT1A receptors, showing promise as antidepressant drug candidates due to their high receptor affinity and selectivity . Another study introduced a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, which was synthesized to stabilize parallel turn conformations in short peptide sequences . Additionally, ambient-temperature synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine has been reported, showcasing a high-yield condensation reaction . Furthermore, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was successfully synthesized via a polyphosphoric acid condensation route . Lastly, derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine were synthesized and evaluated for their antimicrobial properties .

Synthesis Analysis

The synthesis of these derivatives often involves innovative methods to achieve the desired molecular structures. For example, the aryloxyethyl derivatives were synthesized through signal transduction assays, which identified ERK1/2 phosphorylation-preferring compounds . The tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold was created using a [1,3]-dipolar cycloaddition reaction, with the distribution of diastereoisomers influenced by the choice of base . The synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine was achieved at ambient temperature using a condensation reaction . The 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine compound was synthesized through a high-yielding polyphosphoric acid condensation route . The 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives were obtained by refluxing benzotriazole with various substituted aldehydes .

Molecular Structure Analysis

The molecular structures of these derivatives are characterized by their unique scaffolds and substituents, which contribute to their biological activity. The aryloxyethyl derivatives exhibit a high degree of selectivity and affinity for the 5-HT1A receptor . The tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold is designed to stabilize parallel turn conformations, which is significant for peptide-based drug design . The molecular structure of the N-pyrazolyl imine was fully characterized using various spectroscopic techniques . Similarly, the 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine compound was characterized by FT-IR, DSC, 13C/1H-NMR, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are crucial for their pharmacological properties. The aryloxyethyl derivatives were identified for their ability to preferentially stimulate ERK1/2 phosphorylation . The synthesis of the tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold involved a [1,3]-dipolar cycloaddition reaction, which is a versatile tool in organic synthesis . The condensation reaction used for synthesizing the N-pyrazolyl imine demonstrates the potential for ambient-temperature organic synthesis . The polyphosphoric acid condensation route used for the oxadiazol derivative indicates a method for creating heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are indicative of their potential as drug candidates. The aryloxyethyl derivatives displayed favorable drug-like properties, including high solubility, metabolic stability, and effective penetration of biological barriers . The tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold's ability to stabilize parallel turn conformations suggests its utility in the design of conformationally restricted peptides . The ambient-temperature synthesis of the N-pyrazolyl imine highlights its practicality and efficiency in organic synthesis . The oxadiazol derivative's characterization suggests its stability and potential for further pharmacological testing . The antimicrobial evaluation of the benzotriazol derivatives indicates their potential for developing new antibacterial and antifungal agents .

Scientific Research Applications

Anticancer Activity of Palladium(II) and Platinum(II) Complexes

  • Research Application : (1H-Pyrrol-2-yl)methanamine has been utilized in the synthesis of new palladium(II) and platinum(II) complexes. These complexes have shown potential in anticancer applications, exhibiting strong DNA-binding affinity and selective cytotoxic activity against various human cancer cell lines (Mbugua et al., 2020).

Complementary Hydrogen Bonding in Pyrrolide-imine Schiff Base Ligands

  • Research Application : The compound has been a key part in forming pyrrolide-imine Schiff base compounds, which show interesting hydrogen bonding properties. These compounds are synthesized via solid-state reactions and have potential applications in molecular structure studies (Akerman & Chiazzari, 2014).

Hexahydro-2H-Thieno[2,3-c]pyrrole 1,1-Dioxide Derivatives

  • Research Application : This chemical has been used in developing derivatives of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide, proposed as scaffolds for new drugs. These derivatives show potential for generating libraries of 3D-shaped molecules (Yarmolchuk et al., 2011).

Synthesis of Unsymmetrical NCN′ and PCN Pincer Palladacycles

  • Research Application : The compound is involved in the synthesis of unsymmetrical NCN′ pincer palladacycles. These palladacycles have been characterized in solid state and are being explored for various catalytic applications (Roffe et al., 2016).

Development of Cytotoxic Agents

  • Research Application : A series of compounds, including (1H-Pyrrol-2-yl)methanamine, have been synthesized and tested for anti-tumor potential. Some of these compounds showed remarkable cytotoxic activity against various cancer cell lines (Ramazani et al., 2014).

Synthesis of Heterocyclic Schiff Bases as Anticonvulsant Agents

  • Research Application : Novel Schiff bases of 3-aminomethyl pyridine, including (1H-Pyrrol-2-yl)methanamine derivatives, have been synthesized and screened for anticonvulsant activity. This application highlights the potential of these compounds in developing new treatments for seizures (Pandey & Srivastava, 2011).

Synthesis of Novel 1,3-Dithiolane Compound

  • Research Application : The compound has been used in synthesizing a novel 1,3-Dithiolane compound, showcasing its potential in organic synthesis and chemical structure analysis (Zhai, 2014).

Ambient-Temperature Synthesis for Chemosensor Development

  • Research Application : (1H-Pyrrol-2-yl)methanamine was used in the synthesis of novel compounds at ambient temperature, which are being explored for chemosensor applications, highlighting its utility in sensor technology (Becerra et al., 2021).

Applications in Photocytotoxicity and Cellular Imaging

  • Research Application : Iron(III) complexes involving (1H-Pyrrol-2-yl)methanamine derivatives have been synthesized and studied for their photocytotoxic properties and potential in cellular imaging (Basu et al., 2014).

Safety And Hazards

“(1H-Pyrrol-2-YL)methanamine” is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word is “Danger”. Hazard statements include H314, and precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .

properties

IUPAC Name

1H-pyrrol-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c6-4-5-2-1-3-7-5/h1-3,7H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMWGHKZTMANIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451127
Record name (1H-PYRROL-2-YL)METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Pyrrol-2-YL)methanamine

CAS RN

64608-72-6
Record name (1H-PYRROL-2-YL)METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1H-pyrrol-2-yl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes (1H-Pyrrol-2-YL)methanamine derivatives interesting for anticancer research?

A1: Research suggests that specific (1H-Pyrrol-2-YL)methanamine derivatives, particularly those incorporating a 1,3,4-oxadiazole ring, exhibit promising cytotoxic activity against certain cancer cell lines. [] For example, compounds designated as (Vd), (Vf), and (Vg) in one study demonstrated comparable or even superior cytotoxicity to doxorubicin, a widely used chemotherapy drug, against A549 (lung cancer), HT29 (colon cancer), and HT1080 (fibrosarcoma) cell lines. [] This suggests that these derivatives could potentially serve as lead compounds for the development of new anticancer therapies.

Q2: How are these (1H-Pyrrol-2-YL)methanamine derivatives synthesized?

A2: Researchers have developed efficient synthetic routes for these compounds. One study highlights a one-pot, four-component synthesis of novel 1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines. [] This approach offers advantages in terms of yield, cost-effectiveness, and reduced environmental impact. Another study outlines an enantioselective Friedel-Crafts aminoalkylation reaction using a chiral ammonium salt catalyst. [] This method enables the synthesis of enantiomerically pure aryl(1H-pyrrol-2-yl)methanamines, which is crucial for exploring potential differences in biological activity between enantiomers. []

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